molecular formula C12H13ClN2O B555461 Glycine beta-naphthylamide hydrochloride CAS No. 1208-12-4

Glycine beta-naphthylamide hydrochloride

Cat. No.: B555461
CAS No.: 1208-12-4
M. Wt: 236.7 g/mol
InChI Key: CDOBGWIHUYXBJY-UHFFFAOYSA-N
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Description

Glycine beta-naphthylamide hydrochloride is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

Glycine Beta-Naphthylamide Hydrochloride, also known as 2-Amino-N-2-naphthylacetamide monohydrochloride, is a derivative of the amino acid glycine . The primary targets of this compound are the glycine receptors in the central nervous system (CNS) . These receptors play a crucial role in neurotransmission, specifically inhibitory neurotransmission .

Mode of Action

The compound interacts with its targets, the glycine receptors, in a specific manner. In the CNS, there exist both strychnine-sensitive and strychnine-insensitive glycine binding sites . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex

Biochemical Pathways

This compound, being a derivative of glycine, may influence several biochemical pathways. Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 in animals .

Pharmacokinetics

Glycine, the parent compound, is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery

Result of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine beta-naphthylamide hydrochloride typically involves the reaction of 2-naphthylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Glycine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated naphthylacetamide derivatives.

Scientific Research Applications

Glycine beta-naphthylamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-2-naphthylacetamide
  • 2-Naphthylamine
  • Naphthoquinone derivatives

Comparison

Glycine beta-naphthylamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and greater versatility in chemical reactions .

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOBGWIHUYXBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153014
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-12-4
Record name Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-2-naphthylacetamide monohydrochloride
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